molecular formula C13H18BrN B15368158 1-Benzyl-4-bromo-4-methylpiperidine

1-Benzyl-4-bromo-4-methylpiperidine

Cat. No.: B15368158
M. Wt: 268.19 g/mol
InChI Key: OCSWLVGSHXFKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-bromo-4-methylpiperidine is a brominated piperidine derivative with a benzyl group at position 1 and bromine and methyl substituents at position 4. Its molecular formula is C₁₃H₁₆BrN, and its molecular weight is approximately 265.91 g/mol. The compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical chemistry, where its bromine atom acts as a reactive site for further functionalization . The benzyl group enhances lipophilicity, which can influence membrane permeability in biological systems, while the methyl group introduces steric hindrance, affecting reaction kinetics and selectivity.

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

1-benzyl-4-bromo-4-methylpiperidine

InChI

InChI=1S/C13H18BrN/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

OCSWLVGSHXFKNW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Halogen-Substituted Derivatives
  • 1-Benzyl-4-chloro-4-methylpiperidine (C₁₃H₁₆ClN, MW: ~221.46 g/mol):

    • The chlorine atom is less polarizable than bromine, leading to weaker van der Waals interactions and lower melting/boiling points.
    • Reactivity: Chlorine is a poorer leaving group than bromine, resulting in slower substitution reactions. This makes chloro derivatives more stable but less reactive in SN2 mechanisms .
  • 1-Benzyl-4-iodo-4-methylpiperidine (C₁₃H₁₆IN, MW: ~313.91 g/mol):

    • Iodine’s larger atomic size and weaker C-I bond increase reactivity in substitution reactions (e.g., Suzuki couplings). However, iodides are less stable under light or heat due to bond lability .
Heteroatom-Substituted Analogues
  • 1-Benzyl-4-methylpiperidine-4-thiol (C₁₃H₁₉NS, MW: 221.37 g/mol):

    • The thiol (-SH) group introduces nucleophilicity and susceptibility to oxidation (forming disulfides). It also increases acidity (pKa ~10) compared to alcohols or halides .
  • 1-Benzyl-4-bromopiperidin-3-one (C₁₂H₁₄BrNO, MW: 268.15 g/mol): The ketone at position 3 enhances polarity, improving solubility in polar solvents. The carbonyl group enables nucleophilic additions (e.g., Grignard reactions), unlike the inert methyl group in the target compound .
Ester and Amide Derivatives
  • Benzyl 4-(bromomethyl)piperidine-1-carboxylate (C₁₄H₁₈BrNO₂, MW: 328.21 g/mol): The carboxylate ester is prone to hydrolysis, making it a versatile protecting group in multi-step syntheses. The bromomethyl group allows alkylation reactions, differing from the target’s bromine at position 4 .
  • 1-(4-Bromobenzoyl)-4-methylpiperidine (C₁₃H₁₆BrNO, MW: 282.18 g/mol): The electron-withdrawing bromobenzoyl group reduces electron density on the piperidine ring, altering reactivity in electrophilic substitutions. This contrasts with the electron-donating benzyl group in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
1-Benzyl-4-bromo-4-methylpiperidine C₁₃H₁₆BrN 265.91 Moderate reactivity (Br as leaving group), lipophilic, steric hindrance
1-Benzyl-4-chloro-4-methylpiperidine C₁₃H₁₆ClN 221.46 Lower reactivity, higher stability, reduced polarity
1-Benzyl-4-methylpiperidine-4-thiol C₁₃H₁₉NS 221.37 Nucleophilic, oxidizable, acidic
1-Benzyl-4-bromopiperidin-3-one C₁₂H₁₄BrNO 268.15 Polar, ketone-enabled reactions (e.g., nucleophilic additions)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.